REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([NH2:11])[C:5]2[CH:6]=[N:7][NH:8][C:9]=2[CH:10]=1.[H-].[Na+].[CH3:14]I>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([NH2:11])[C:5]2[CH:6]=[N:7][N:8]([CH3:14])[C:9]=2[CH:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=2C=NNC2C1)N
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
62 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
221 mg
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued at 0° C. for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by careful addition of methanol (2 ml)
|
Type
|
EXTRACTION
|
Details
|
water (10 ml), then extracted into ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica eluting with a gradient of 0-50% ethyl acetate in cyclohexane
|
Type
|
ADDITION
|
Details
|
Fractions containing desired product
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |